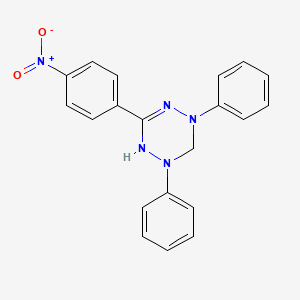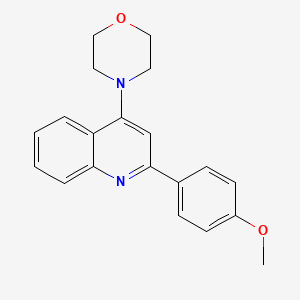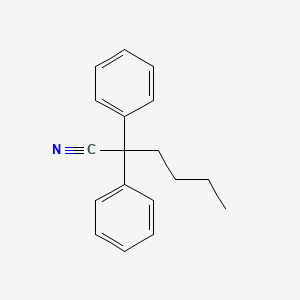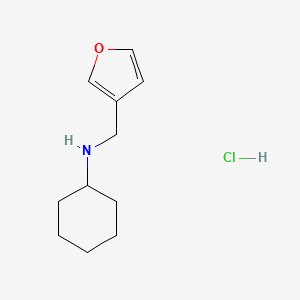
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- is a complex organic compound belonging to the tetrazine family. Tetrazines are known for their unique nitrogen-rich structures and have been studied for various applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and nitriles under acidic or basic conditions to form the tetrazine ring.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the tetrazine ring from suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro-substituted tetrazines.
Reduction: Formation of amino-substituted tetrazines.
Substitution: Formation of various substituted tetrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its unique chemical properties.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- involves its interaction with molecular targets through various pathways:
Molecular targets: Such as enzymes or receptors in biological systems.
Pathways involved: Including oxidative stress pathways, signal transduction pathways, and others.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrazine derivatives: Other compounds in the tetrazine family with different substituents.
Nitro-substituted aromatic compounds: Compounds with similar nitro groups on aromatic rings.
Uniqueness
1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- is unique due to its specific combination of the tetrazine ring and nitro-phenyl substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
57020-66-3 |
|---|---|
Fórmula molecular |
C20H17N5O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)-2,4-diphenyl-1,3-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C20H17N5O2/c26-25(27)19-13-11-16(12-14-19)20-21-23(17-7-3-1-4-8-17)15-24(22-20)18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
Clave InChI |
BBXGBRVXVDRHGA-UHFFFAOYSA-N |
SMILES canónico |
C1N(NC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11949090.png)

![2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid](/img/structure/B11949096.png)
![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)

![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)

![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)



